methyl 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]thiophene-3-carboxylate
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Overview
Description
methyl 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]thiophene-3-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures
Mechanism of Action
Target of Action
It’s worth noting that benzoxazole and oxazole derivatives, which are structurally similar to this compound, have been reported to exhibit a wide spectrum of biological activities
Mode of Action
The exact mode of action of Methyl 2-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate is currently unknown. Benzoxazole derivatives have been reported to exhibit a range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects These activities suggest that the compound may interact with its targets in a way that modulates these biological processes
Biochemical Pathways
For instance, benzoxazole derivatives have been associated with the modulation of pathways related to inflammation, cancer, and microbial infections
Result of Action
Based on the reported activities of similar compounds, it can be hypothesized that this compound may exert antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects
Biochemical Analysis
Cellular Effects
Benzoxazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzo[d]oxazole Ring: The benzo[d]oxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Synthesis of Pyrrolidine Derivative: The pyrrolidine ring is often synthesized via the reaction of an appropriate amine with a ketone or aldehyde, followed by reduction.
Coupling Reactions: The benzo[d]oxazole and pyrrolidine derivatives are then coupled using amide bond formation techniques, typically involving reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Thiophene Carboxylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to an amine under strong reducing conditions.
Substitution: Electrophilic substitution reactions can occur on the benzo[d]oxazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the amide bond can yield the corresponding amine.
Scientific Research Applications
methyl 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]thiophene-3-carboxylate has a wide range of scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
Material Science: The unique electronic properties of the thiophene and benzo[d]oxazole rings make this compound useful in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-(benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate: Similar structure but with a thiazole ring instead of an oxazole ring.
Methyl 2-(1-(benzo[d]imidazol-2-yl)pyrrolidine-2-carboxamido)thiophene-3-carboxylate: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
The presence of the benzo[d]oxazole ring in methyl 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]thiophene-3-carboxylate imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl 2-[[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-24-17(23)11-8-10-26-16(11)20-15(22)13-6-4-9-21(13)18-19-12-5-2-3-7-14(12)25-18/h2-3,5,7-8,10,13H,4,6,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIPYWXNHJACHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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